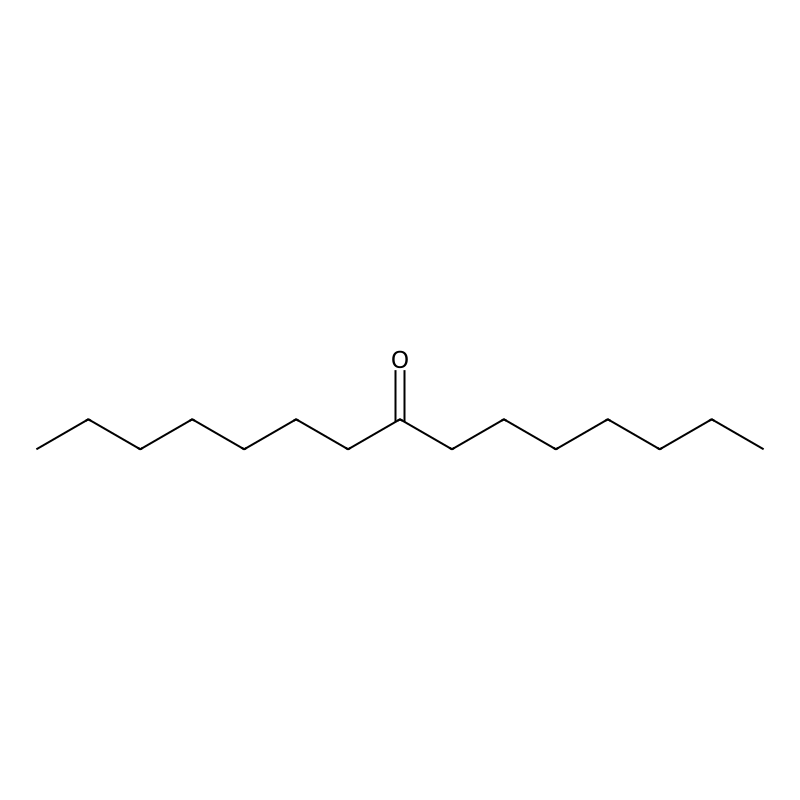8-Pentadecanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Reference Compound:
One primary role of 8-Pentadecanone in research is as a reference compound. Its well-defined chemical structure and readily available spectral data (such as mass spectrometry and infrared spectroscopy) make it a valuable tool for identifying and characterizing unknown substances with similar structures .
Potential Applications:
Limited research suggests potential future applications for 8-Pentadecanone:
Fragrance and Flavor Research
Its structure resembles some natural fragrances and flavors, prompting investigation into its potential use in these areas. However, further research is needed to confirm its specific characteristics and safety for such applications.
Material Science
Due to its long-chain structure, 8-Pentadecanone might hold potential in material science research. However, specific applications are yet to be explored and documented in detail.
8-Pentadecanone is a saturated ketone with the molecular formula and a molecular weight of 226.3981 g/mol. It is also known by several other names, including Caprylone, Diheptyl ketone, and Pentadecan-8-one. This compound is characterized by its long carbon chain, which contributes to its unique physical and chemical properties. It appears as a white to light yellow solid at room temperature and has a melting point of approximately 26.1°C .
- Plant-insect interactions: The long-chain aliphatic character could contribute to the waxy coating on leaves, deterring herbivores.
- Plant defense mechanisms: The ketone functionality might play a role in attracting beneficial insects or signaling danger to other plants.
Research has indicated that 8-pentadecanone exhibits biological activity, particularly in antimicrobial properties. Some studies suggest that it may have potential applications in food preservation due to its ability to inhibit bacterial growth. Its biological profile is still under investigation, and further studies are necessary to fully understand its pharmacological potential.
8-Pentadecanone can be synthesized through several methods:
- Oxidation of Alcohols: The primary method involves the oxidation of long-chain alcohols, such as 1-pentadecanol, using oxidizing agents like chromic acid or potassium permanganate.
- Decarboxylation: Another method includes the decarboxylation of fatty acids followed by subsequent reactions to form the ketone.
- Grignard Reaction: The Grignard reagent derived from pentadecane can react with carbon dioxide followed by hydrolysis to yield 8-pentadecanone.
These methods highlight the versatility in synthesizing this compound for various applications.
8-Pentadecanone finds applications in several fields:
- Flavoring and Fragrance Industry: Due to its pleasant odor profile, it is used as a flavoring agent in food products and as a fragrance component in cosmetics.
- Chemical Intermediate: It serves as an intermediate for synthesizing other compounds in organic chemistry.
- Biopesticides: Its antimicrobial properties make it a candidate for use in biopesticides and food preservation.
Interaction studies involving 8-pentadecanone have primarily focused on its reactivity with various catalysts during oxidation processes. The kinetics of these reactions reveal that the presence of certain acids can influence the rate of hydroperoxide formation from 8-pentadecanone . Understanding these interactions is crucial for optimizing its use in industrial applications.
Several compounds share structural similarities with 8-pentadecanone. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Heptan-2-one | Shorter carbon chain; more volatile | |
| Nonan-2-one | Similar structure; used primarily in fragrances | |
| Decan-2-one | Intermediate in organic synthesis; less hydrophobic | |
| Dodecan-2-one | Longer chain; used in lubricants |
8-Pentadecanone's unique long carbon chain (15 carbons) gives it distinct physical properties compared to these similar compounds, making it particularly valuable in specific industrial applications.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.






